Cas no 2137763-44-9 (1H-Pyrazole, 4-(4-chlorophenyl)-5-(difluoromethyl)-1-methyl-)

2137763-44-9 structure
상품 이름:1H-Pyrazole, 4-(4-chlorophenyl)-5-(difluoromethyl)-1-methyl-
CAS 번호:2137763-44-9
MF:C11H9ClF2N2
메가와트:242.652368307114
CID:5258480
1H-Pyrazole, 4-(4-chlorophenyl)-5-(difluoromethyl)-1-methyl- 화학적 및 물리적 성질
이름 및 식별자
-
- 1H-Pyrazole, 4-(4-chlorophenyl)-5-(difluoromethyl)-1-methyl-
-
- 인치: 1S/C11H9ClF2N2/c1-16-10(11(13)14)9(6-15-16)7-2-4-8(12)5-3-7/h2-6,11H,1H3
- InChIKey: UETJHKGTPHVIJN-UHFFFAOYSA-N
- 미소: N1(C)C(C(F)F)=C(C2=CC=C(Cl)C=C2)C=N1
1H-Pyrazole, 4-(4-chlorophenyl)-5-(difluoromethyl)-1-methyl- 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-372399-5.0g |
4-(4-chlorophenyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole |
2137763-44-9 | 95.0% | 5.0g |
$4475.0 | 2025-03-18 | |
Enamine | EN300-372399-0.5g |
4-(4-chlorophenyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole |
2137763-44-9 | 95.0% | 0.5g |
$1482.0 | 2025-03-18 | |
Enamine | EN300-372399-0.1g |
4-(4-chlorophenyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole |
2137763-44-9 | 95.0% | 0.1g |
$1357.0 | 2025-03-18 | |
Enamine | EN300-372399-10.0g |
4-(4-chlorophenyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole |
2137763-44-9 | 95.0% | 10.0g |
$6635.0 | 2025-03-18 | |
Enamine | EN300-372399-1.0g |
4-(4-chlorophenyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole |
2137763-44-9 | 95.0% | 1.0g |
$1543.0 | 2025-03-18 | |
Enamine | EN300-372399-0.05g |
4-(4-chlorophenyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole |
2137763-44-9 | 95.0% | 0.05g |
$1296.0 | 2025-03-18 | |
Enamine | EN300-372399-2.5g |
4-(4-chlorophenyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole |
2137763-44-9 | 95.0% | 2.5g |
$3025.0 | 2025-03-18 | |
Enamine | EN300-372399-0.25g |
4-(4-chlorophenyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole |
2137763-44-9 | 95.0% | 0.25g |
$1420.0 | 2025-03-18 |
1H-Pyrazole, 4-(4-chlorophenyl)-5-(difluoromethyl)-1-methyl- 관련 문헌
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
-
2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
2137763-44-9 (1H-Pyrazole, 4-(4-chlorophenyl)-5-(difluoromethyl)-1-methyl-) 관련 제품
- 2098080-07-8(4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid)
- 2138548-32-8(3-[Cyclopropyl(2-methylpropyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol)
- 39574-16-8(Ethyl 2-isothiocyanatopropionate)
- 1822-61-3(4-(chloromethyl)piperidine hydrochloride)
- 2229460-35-7(tert-butyl N-3-amino-2-(4-cyclopropylphenyl)-2-methylpropylcarbamate)
- 949835-58-9(phenyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate)
- 325694-86-8(N-(1,1-dioxo-1lambda6-thiolan-3-yl)naphthalene-2-sulfonamide)
- 2138575-03-6(2-cyclobutyl-8-ethylimidazo1,2-apyridine-3-carboxylic acid)
- 4392-83-0(2,2':6',2'':6'',2'''-quaterpyridine)
- 1171680-68-4(4-phenyl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide)
추천 공급업체
Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약

Shanghai Jinhuan Chemical CO., LTD.
골드 회원
중국 공급자
대량

Suzhou Senfeida Chemical Co., Ltd
골드 회원
중국 공급자
대량

Enjia Trading Co., Ltd
골드 회원
중국 공급자
대량

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
골드 회원
중국 공급자
대량
